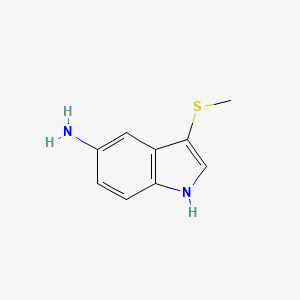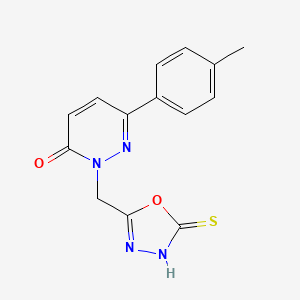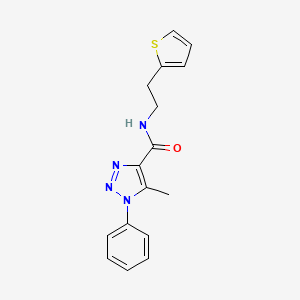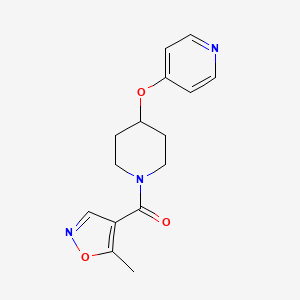
(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a 5-methylisoxazole ring, a pyridine ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization :A novel bioactive heterocycle, similar in structure to (5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, was synthesized and evaluated for antiproliferative activity. The compound, characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction, crystallized in the monoclinic crystal system. The stability of its molecular structure was attributed to inter and intra-molecular hydrogen bonds, and its interaction analysis was conducted via Hirshfeld surface analysis, employing 3D molecular surface contours and 2D fingerprint plots (Benaka Prasad et al., 2018).
Structural Features and Surface Properties :A compound with a similar structure was studied for its molecular structure and surface properties. The molecule, defined by specific spatial coordinates and theoretical calculations, was analyzed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The study focused on its molecular electrostatic potential, vibrational frequencies, and remarkable interactions within the crystal, determined by Crystal Explorer program (Gumus et al., 2018).
Antimicrobial and Anticancer Activity
Antimicrobial Activity :A range of pyridine derivatives, structurally analogous to the queried compound, were synthesized and screened for their in vitro antimicrobial activity against various bacterial and fungal strains. The new compounds, characterized by their structural elements, exhibited variable and modest antimicrobial activity, with some derivatives showing high antimicrobial activity comparable to standard drugs (Kumar et al., 2012).
Anticancer and Anticonvulsant Activities :A series of novel derivatives were synthesized and evaluated for their anticonvulsant activities. One specific derivative exhibited potent anticonvulsant activity with a significant protective index, higher than the reference drug phenytoin. Moreover, to understand the mode of action, the influence of these derivatives on sodium channels was evaluated, suggesting a potential mechanism of action for their bioactivity (Malik & Khan, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-14(10-17-21-11)15(19)18-8-4-13(5-9-18)20-12-2-6-16-7-3-12/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRCMAXGFAVSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649153.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea](/img/structure/B2649155.png)

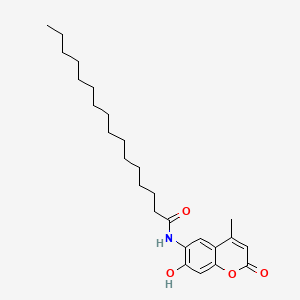
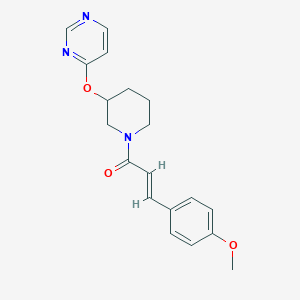

![N-phenyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649162.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649163.png)
![Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2649164.png)
